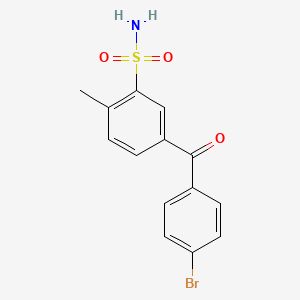![molecular formula C17H19IN2O3S B3460130 3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3460130.png)
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide
Übersicht
Beschreibung
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide, also known as DIDS, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of sulfonylureas and is commonly used as an inhibitor of anion transporters, such as the chloride-bicarbonate exchanger and the anion exchanger.
Wissenschaftliche Forschungsanwendungen
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been extensively used in scientific research for its ability to inhibit anion transporters. It has been shown to be effective in blocking the chloride-bicarbonate exchanger in red blood cells, which has led to its use in the study of sickle cell anemia. This compound has also been used to block the anion exchanger in the heart, which has led to its use in the study of cardiac arrhythmias.
Wirkmechanismus
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide acts as an inhibitor of anion transporters by binding to specific sites on the transporters and preventing the movement of anions across the cell membrane. It does this by binding to the extracellular domain of the transporters, which prevents the transporters from changing conformation and transporting anions across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the movement of chloride and bicarbonate ions across the cell membrane, which can lead to changes in pH and ion concentration. It has also been shown to inhibit the transport of anions in the heart, which can lead to changes in cardiac function and arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has several advantages for lab experiments. It is a well-established inhibitor of anion transporters and has been extensively studied for its various applications. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Zukünftige Richtungen
There are several future directions for the study of 3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide. One area of interest is the development of more specific inhibitors of anion transporters. This could lead to the development of more targeted therapies for diseases such as sickle cell anemia and cardiac arrhythmias. Another area of interest is the study of the long-term effects of this compound on cell function and viability. This could lead to a better understanding of the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(diethylsulfamoyl)-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-3-20(4-2)24(22,23)16-7-5-6-13(12-16)17(21)19-15-10-8-14(18)9-11-15/h5-12H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCINDKPXFNEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![N-(4-{[(2,4,5-trichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3460059.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
![1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3460070.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3460118.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile](/img/structure/B3460121.png)
![N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3460135.png)

![3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3460140.png)